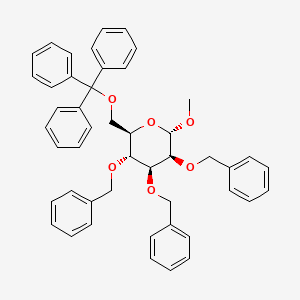![molecular formula C5H9NO3S B1516983 3-[(Carbamoylmethyl)sulfanyl]propanoic acid CAS No. 111035-51-9](/img/structure/B1516983.png)
3-[(Carbamoylmethyl)sulfanyl]propanoic acid
Descripción general
Descripción
3-[(Carbamoylmethyl)sulfanyl]propanoic acid, also known as 3-carboxy-4-hydroxy-5-methylthiopropionic acid (3-CMPTA), is an organic compound with a molecular formula of C5H9O4S. It is a naturally occurring compound found in many plants and animals, including humans. 3-CMPTA is an important intermediate in the synthesis of various compounds and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Medicine: Potential Therapeutic Agent Synthesis
3-[(Carbamoylmethyl)sulfanyl]propanoic acid may serve as a precursor in the synthesis of various therapeutic agents. Its structure, containing both a carboxylic acid and a sulfanyl group, could be useful in creating compounds with potential antioxidant or antimicrobial properties. The carbamoylmethyl group could also be involved in the modulation of drug-receptor interactions .
Agriculture: Plant Growth and Protection
In agriculture, this compound could be explored for its role in plant growth and protection. Its sulfanyl group might be beneficial in forming compounds that act as precursors to plant hormones or as agents that enhance resistance to pests and diseases .
Industrial Processes: Chemical Intermediate
3-[(Carbamoylmethyl)sulfanyl]propanoic acid could be used as a chemical intermediate in industrial processes. Its reactive groups make it a candidate for further chemical transformations, potentially leading to the production of polymers, dyes, or other industrial chemicals .
Environmental Applications: Pollution Remediation
The compound’s potential to bind heavy metals or other pollutants could be harnessed in environmental applications. It might be used to create filtering materials or in processes designed to remediate contaminated water or soil .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 3-[(Carbamoylmethyl)sulfanyl]propanoic acid could be used in enzyme inhibition studies. Its structure suggests that it could interact with certain enzymes’ active sites, providing insights into enzyme mechanisms or serving as a lead compound for developing enzyme inhibitors .
Pharmacology: Drug Metabolism Research
This compound could be important in pharmacological research, particularly in studying drug metabolism. Its unique structure might mimic certain drug metabolites, aiding in the understanding of metabolic pathways and the effects of metabolites on the body .
Propiedades
IUPAC Name |
3-(2-amino-2-oxoethyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c6-4(7)3-10-2-1-5(8)9/h1-3H2,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYLQGLCFWKKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Carbamoylmethyl)sulfanyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)


![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)





